molecular formula C13H13NO3S B13924467 2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene

2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene

Cat. No.: B13924467
M. Wt: 263.31 g/mol
InChI Key: ASELFLQQGOBIJS-UHFFFAOYSA-N
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Description

2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 1-(4-methoxyphenyl)-2-nitroethyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene typically involves the nitration of 1-(4-methoxyphenyl)ethanone followed by a condensation reaction with thiophene. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a condensation reaction with thiophene in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale nitration and condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene is unique due to its combination of a nitro group and a methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)-2-nitroethyl]thiophene

InChI

InChI=1S/C13H13NO3S/c1-17-11-6-4-10(5-7-11)12(9-14(15)16)13-3-2-8-18-13/h2-8,12H,9H2,1H3

InChI Key

ASELFLQQGOBIJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=CS2

Origin of Product

United States

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